2,2,2-Trifluoroethanesulfonic acid

Description

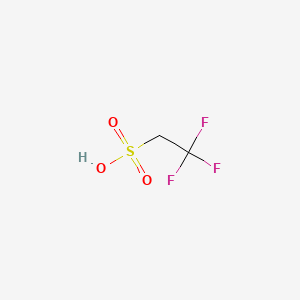

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3O3S/c3-2(4,5)1-9(6,7)8/h1H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMDYIYCKWMWLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171320 | |

| Record name | 2,2,2-Trifluoroethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1827-97-0 | |

| Record name | Ethanesulfonic acid, 2,2,2-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001827970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoroethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,2 Trifluoroethanesulfonic Acid

Oxidative Synthetic Routes

Oxidative methods are a cornerstone in the synthesis of 2,2,2-trifluoroethanesulfonic acid. These routes typically involve the conversion of a sulfur-containing functional group in a trifluoroethyl precursor to a sulfonic acid moiety through the action of potent oxidizing agents.

Oxidation of Trifluoroethyl Thiocyanate

A prominent oxidative pathway begins with 2,2,2-trifluoroethyl thiocyanate (CF₃CH₂SCN). This precursor can be synthesized from 2,2,2-trifluoroethanol (B45653). The thiocyanate is then subjected to oxidation, typically using nitric acid, to yield this compound. acs.orgacs.orgdoi.org

Related Oxidative Approaches Utilizing Fluorinated Precursors

| Precursor | Key Reagents | Intermediate | Overall Yield (%) |

|---|---|---|---|

| 2,2,2-Trifluoroethyl thiocyanate | Nitric Acid, HCl | CF₃CH₂SO₂Cl | 12.4 |

| S-benzyl-2,2,2-trifluoroethanethiol | Cl₂, H₂O | CF₃CH₂SO₂Cl | 54.1 |

| 2,2,2-Trifluoroethyl bromide | Na₂SO₃ | CF₃CH₂SO₃Na | 21.6 |

Fluorination-Based Synthesis

Fluorination-based syntheses represent another major class of methodologies for preparing fluorinated sulfonic acids. These routes may involve the construction of the sulfonic acid group from fluorinated building blocks or the derivatization of existing fluorinated sulfonic acid precursors.

Generation via Fluorinated Beta-Sultones

A sophisticated method for synthesizing fluoroalkyl sulfonic acids involves the use of fluorinated beta-sultone intermediates. google.compdx.edugoogle.com This process typically starts with the reaction of a fluorinated olefin with oleum or sulfur trioxide (SO₃) to generate a cyclic fluorinated beta-sultone. google.compdx.edu

These beta-sultones are versatile intermediates that can be hydrolyzed to produce a fluoroalkyl sulfonyl fluoride (B91410). google.comgoogle.com The subsequent hydrolysis of the sulfonyl fluoride yields the final fluoroalkyl sulfonic acid or its salt. google.comgoogle.com While this is a general strategy for a range of fluorinated sulfonic acids, it provides a pathway to precursors like 2,2,2-trifluoroethanesulfonyl fluoride, which can be directly converted to the target acid. google.com

| Reactants | Intermediate 1 | Intermediate 2 | Final Product |

|---|---|---|---|

| Fluorinated Olefin + Oleum/SO₃ | Fluorinated Beta-Sultone | Fluoroalkyl Sulfonyl Fluoride | Fluoroalkyl Sulfonic Acid |

Derivatization from Related Fluorinated Sulfonic Acid Precursors

The final step in many synthetic routes to this compound is the derivatization of a closely related precursor, most commonly a sulfonyl halide. The hydrolysis of 2,2,2-trifluoroethanesulfonyl fluoride or 2,2,2-trifluoroethanesulfonyl chloride is a direct and common method to obtain the free acid. acs.orggoogle.com

This hydrolysis is typically carried out by treating the sulfonyl halide with an aqueous alkaline solution, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to form the corresponding salt of the fluorinated sulfonic acid. google.com The resulting salt solution is then acidified, often by distillation from a strong acid like concentrated sulfuric acid, to yield the anhydrous this compound. google.com Innovations in this process include carrying out the hydrolysis in the presence of a tertiary amine, which can simplify the handling and recovery of the product. google.com

Advancements in Synthetic Protocols

The selection of the synthetic route is a critical advancement in itself, allowing chemists to choose the most effective protocol based on precursor availability and desired yield. The optimization of reaction conditions and the purification of intermediates at each stage are crucial for maximizing the output of the final product. The development of methods that avoid the isolation of certain intermediates, creating more streamlined "one-pot" procedures, also represents a significant improvement in synthetic efficiency. Furthermore, broader advancements in the synthesis of sulfonyl fluorides from sulfonic acids using milder deoxyfluorination reagents could pave the way for new, more direct synthetic strategies in the future. nih.gov

Strategies Employing Sulfur-Containing Organic Building Blocks

A primary and direct route to this compound involves the hydrolysis of its corresponding sulfonyl chloride, 2,2,2-trifluoroethanesulfonyl chloride. This precursor is a versatile reagent in organic synthesis, often used for the introduction of the trifluoroethylsulfonyl group into molecules. smolecule.comchemimpex.com The hydrolysis of 2,2,2-trifluoroethanesulfonyl chloride proceeds readily in an aqueous medium to yield the desired sulfonic acid. The reaction mechanism for the hydrolysis of this compound has been studied, revealing a pathway that can involve the formation of a sulfene intermediate under certain pH conditions. acs.org

Another significant strategy commences with a sulfur-containing building block that is subsequently oxidized to form the sulfonic acid. One such pathway, reported by Bunyagidj, Piotrowska, and Aldridge, involves the use of 2,2,2-trifluoroethyl thiocyanate as a key intermediate. acs.org This thiocyanate is prepared from 2,2,2-trifluoroethanol and subsequently undergoes oxidation to afford this compound. This method introduces the sulfur atom at an early stage, which is then converted to the desired sulfonic acid functionality in the final step. The oxidation of the thiocyanate to the sulfonic acid is a critical transformation in this synthetic sequence.

The following data tables summarize the key aspects of these synthetic strategies.

| Starting Material | Product | Reaction Type | Key Reagents and Conditions |

|---|---|---|---|

| 2,2,2-Trifluoroethanesulfonyl chloride | This compound | Hydrolysis | Water. The reaction can proceed over a range of pH values. |

| Starting Material | Intermediate | Final Product | Reaction Sequence | Key Reagents and Conditions |

|---|---|---|---|---|

| 2,2,2-Trifluoroethanol | 2,2,2-Trifluoroethyl thiocyanate | This compound | 1. Thiocyanation 2. Oxidation | Specific oxidizing agents are required for the conversion of the thiocyanate to the sulfonic acid. |

Acidic Properties and Superacidity Characterization of 2,2,2 Trifluoroethanesulfonic Acid

Quantitative Acidity Assessment

The strength of an acid, particularly a superacid, is quantified using scales that extend beyond the conventional pH scale applicable to dilute aqueous solutions. The Hammett acidity function (H₀) and the acid dissociation constant (pKa) are critical parameters in this assessment.

The Hammett acidity function, H₀, is a measure of acidity for highly concentrated solutions of strong acids and superacids. wikipedia.org It extends the pH scale to negative values, with a more negative H₀ value indicating a stronger acid. libretexts.org For instance, 100% pure sulfuric acid has an H₀ of -12, which is the benchmark for defining a superacid (an acid stronger than 100% sulfuric acid). wikipedia.orglibretexts.org

Hammett Acidity Function (H₀) for Selected Acids

| Acid | Formula | H₀ Value |

|---|---|---|

| Sulfuric Acid | H₂SO₄ | -12 |

| Trifluoromethanesulfonic Acid (TfOH) | CF₃SO₃H | -14.1 to -15.0 researchgate.netwikipedia.org |

| Fluorosulfuric Acid | HSO₃F | -15.1 wikipedia.org |

The pKa value is another measure of acid strength, representing the negative logarithm of the acid dissociation constant (Ka). A lower pKa value signifies a stronger acid. For very strong acids, these values are often negative and can be determined through various spectroscopic and computational methods.

For 2,2,2-trifluoroethanesulfonic acid, a predicted pKa value is approximately -0.08 (±0.50). chemicalbook.com However, it is generally understood that sulfonic acids are very strong, with some estimates placing their pKa around -7. libretexts.orglibretexts.org The significant electron-withdrawing effect of the three fluorine atoms suggests a very low pKa for TFES, indicating that it dissociates almost completely in solution.

Comparative Superacidity Studies

The acidity of this compound is best understood through comparison with other related fluorinated sulfonic acids.

Trifluoromethanesulfonic acid (CF₃SO₃H), commonly known as triflic acid (TfOH), is one of the most well-studied and widely used superacids. ketonepharma.com It is structurally very similar to TFES, differing only by a methylene (B1212753) (-CH₂-) group in the alkyl chain of TFES.

Triflic acid is considered one of the strongest known single-component acids, with a pKa of approximately -14 and an H₀ value of -14.1. researchgate.netketonepharma.com This makes it significantly stronger than this compound. The primary reason for this difference in acidity is the presence of the ethyl group in TFES compared to the methyl group in TfOH. The additional methylene spacer in the ethyl group can slightly diminish the potent electron-withdrawing inductive effect of the trifluoromethyl group on the sulfonic acid moiety.

Comparison of Acidity: TFES vs. TfOH

| Compound | Formula | Molecular Weight (g/mol) | pKa (approx.) | H₀ (approx.) |

|---|---|---|---|---|

| This compound | C₂H₃F₃O₃S | 164.11 sigmaaldrich.com | -0.08 (predicted) chemicalbook.com | Not available |

| Trifluoromethanesulfonic Acid | CF₃SO₃H | 150.09 ketonepharma.com | -14 ketonepharma.com | -14.1 to -15.0 researchgate.netwikipedia.org |

The class of perfluoroalkanesulfonic acids (PFSAs) are known for their exceptional strength as acids. acs.org The acidity within this class is influenced by the length and structure of the perfluoroalkyl chain. Generally, the presence of highly electronegative fluorine atoms enhances acidity.

Acids like triflic acid (CF₃SO₃H) and fluorosulfuric acid (HSO₃F) set a high benchmark for superacidity. wikipedia.org While TFES (CF₃CH₂SO₃H) is a potent acid, it is not perfluorinated, as it contains a -CH₂- group. This structural feature differentiates it from perfluorinated counterparts like perfluoroethanesulfonic acid (CF₃CF₂SO₃H) and results in a comparatively lower, though still very strong, acidity.

Theoretical Underpinnings of Enhanced Acidity

The remarkable acidity of this compound and related compounds stems from fundamental electronic effects within the molecule. The primary contributor is the powerful inductive electron-withdrawing effect of the three fluorine atoms in the trifluoromethyl group. smolecule.com

Fluorine is the most electronegative element, and its presence creates a strong dipole, pulling electron density away from the rest of the molecule. This effect is transmitted through the carbon chain to the sulfonate group (-SO₃H). The withdrawal of electron density from the oxygen-hydrogen bond of the sulfonic acid group weakens this bond significantly, facilitating the easy release of a proton (H⁺).

Furthermore, upon deprotonation, the resulting conjugate base, the 2,2,2-trifluoroethanesulfonate anion (CF₃CH₂SO₃⁻), is highly stabilized. The negative charge is delocalized through resonance across the three oxygen atoms of the sulfonate group. The strong inductive effect of the CF₃ group further helps to disperse and stabilize this negative charge. According to principles of acid-base chemistry, a highly stable conjugate base corresponds to a very strong acid. Theoretical studies using methods like density functional theory confirm that the fluorine substituents are key to the molecule's electronic distribution and high acidity. smolecule.com

Inductive Effects of the Trifluoromethyl Group on Acidity

The acidity of this compound is significantly influenced by the presence of the trifluoromethyl (-CF₃) group. This group exerts a powerful electron-withdrawing inductive effect, which plays a crucial role in enhancing the compound's acidity. The high electronegativity of the fluorine atoms pulls electron density away from the rest of the molecule, including the sulfonic acid group (-SO₃H).

This electron-withdrawing effect stabilizes the resulting conjugate base (2,2,2-trifluoroethanesulfonate, CF₃CH₂SO₃⁻) formed after the loss of a proton (H⁺). The dispersal of the negative charge over the anion makes the deprotonation of the acid more favorable, thereby increasing its strength.

In comparison to its non-fluorinated analog, ethanesulfonic acid, this compound is a considerably stronger acid. The substitution of three hydrogen atoms with highly electronegative fluorine atoms dramatically increases the polarization of the S-O-H bond, facilitating the release of the proton.

While this compound is a strong acid, it is slightly weaker than trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H). smolecule.com Triflic acid is recognized as a superacid, with a pKa value of approximately -14. ketonepharma.comwikipedia.org The additional methylene (-CH₂-) group in the ethyl chain of this compound slightly diminishes the full inductive impact of the trifluoromethyl group on the sulfonic acid moiety compared to the more direct attachment in triflic acid. smolecule.com Nevertheless, the presence of the trifluoromethyl group ensures that this compound remains a potent acid.

Interactive Data Table: Comparison of Related Sulfonic Acids

| Compound Name | Chemical Formula | pKa | Key Structural Difference from this compound |

| This compound | C₂H₃F₃O₃S | -0.08 ± 0.50 (Predicted) chemicalbook.com | - |

| Trifluoromethanesulfonic acid | CF₃SO₃H | ~ -14 ketonepharma.comwikipedia.org | Lacks the methylene (-CH₂-) spacer group. |

| Methanesulfonic acid | CH₃SO₃H | -2 umass.edu | Lacks the three fluorine atoms. |

| Benzenesulfonic acid | C₆H₅SO₃H | -6.5 umass.edu | Has a phenyl group instead of a trifluoroethyl group. |

Computational Elucidation of Proton Donating Capabilities

Computational chemistry provides valuable insights into the proton-donating capabilities of this compound. Density functional theory (DFT) calculations are often employed to model the electronic structure and predict the acidity of chemical compounds. These calculations can elucidate the distribution of electron density within the molecule and the stability of its conjugate base.

For this compound, computational studies would typically focus on calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in the gas phase or in a solvent continuum model. A more negative ΔG value indicates a more favorable deprotonation and thus a stronger acid.

Key parameters derived from these computations include:

Proton Affinity (PA) of the Conjugate Base: This is the negative of the enthalpy change for the protonation of the anion. A lower PA value for the 2,2,2-trifluoroethanesulfonate anion signifies that it is a weaker base, and consequently, the parent acid is stronger.

Calculated pKa: Theoretical calculations can provide an estimated pKa value, which can be compared with experimental data or predicted values.

Atomic Charges: Analysis of the distribution of partial charges on the atoms, particularly on the acidic proton and the oxygen atoms of the sulfonate group, can reveal the extent of bond polarization. A more positive partial charge on the acidic hydrogen is indicative of a higher acidity.

While specific computational studies focusing solely on this compound are not extensively detailed in the provided search results, the principles of computational analysis of acidity are well-established. For instance, studies on related fluorinated compounds and superacids demonstrate the power of these methods in understanding their chemical behavior. mdpi.com The electron-withdrawing nature of the trifluoromethyl group, as confirmed by computational studies on similar molecules, leads to a significant stabilization of the anionic conjugate base, thereby enhancing the proton-donating ability of the acid. nih.gov

Interactive Data Table: Computed Properties of this compound

| Property | Value | Significance |

| IUPAC Name | This compound | Standardized chemical name. |

| Molecular Formula | C₂H₃F₃O₃S | Represents the elemental composition. |

| Molecular Weight | 164.11 g/mol smolecule.comchemicalbook.com | Mass of one mole of the compound. |

| Topological Polar Surface Area | 126 Ų nih.gov | Relates to the polarity and potential for intermolecular interactions. |

| Hydrogen Bond Donor Count | 2 nih.gov | Indicates the potential to donate hydrogen bonds. |

| Hydrogen Bond Acceptor Count | 12 nih.gov | Indicates the potential to accept hydrogen bonds. |

Reaction Mechanisms and Reactivity Profiles of 2,2,2 Trifluoroethanesulfonic Acid

Mechanism of Proton Donation and Catalytic Action

2,2,2-Trifluoroethanesulfonic acid (CF₃CH₂SO₃H), a potent fluorinated sulfonic acid, functions as a formidable catalyst in a multitude of organic transformations due to its high Brønsted acidity. Its catalytic prowess stems from its ability to readily donate a proton to a wide array of substrates. The presence of the highly electronegative trifluoromethyl group (-CF₃) adjacent to the sulfonic acid moiety significantly enhances its acidity through a strong electron-withdrawing inductive effect. This effect stabilizes the resulting conjugate base, the 2,2,2-trifluoroethanesulfonate anion, thereby facilitating proton release.

Generation and Stabilization of Highly Reactive Cationic Intermediates

A cornerstone of the catalytic utility of this compound is its capacity to generate highly reactive cationic intermediates, which are pivotal in numerous synthetic transformations. The strong acidic nature of this catalyst enables the formation of species such as carbocations and oxocarbenium ions from neutral precursors.

Carbocations, species containing a positively charged carbon atom, are key intermediates in a vast range of organic reactions, including rearrangements, eliminations, and additions. Strong acids like this compound are instrumental in their generation through several pathways. nih.gov One of the most common methods is the protonation of unsaturated hydrocarbons (alkenes and alkynes) or the protonation of alcohols followed by the elimination of a water molecule. nih.govlibretexts.org

The stability of the formed carbocation is a critical factor influencing the reaction pathway. The order of stability generally follows the trend: tertiary > secondary > primary. nih.gov This stability is attributed to hyperconjugation and inductive effects from the alkyl groups attached to the carbocationic center. nih.gov Consequently, in reactions catalyzed by this compound, the formation of the most stable possible carbocation is typically favored.

Table 1: Generation of Carbocations using a Strong Acid Catalyst

| Precursor | Reaction Conditions | Resulting Carbocation | Stability Class |

|---|---|---|---|

| Propene | Protonation by CF₃CH₂SO₃H | Isopropyl cation | Secondary |

| 2-Methylpropene | Protonation by CF₃CH₂SO₃H | tert-Butyl cation | Tertiary |

| tert-Butanol | Protonation and dehydration catalyzed by CF₃CH₂SO₃H | tert-Butyl cation | Tertiary |

| Cyclohexene | Protonation by CF₃CH₂SO₃H | Cyclohexyl cation | Secondary |

The characterization of these transient species often requires specialized techniques such as low-temperature NMR spectroscopy in superacidic media, which can provide structural insights into these highly reactive intermediates. nih.gov

Oxocarbenium ions, which feature a positively charged carbon atom double-bonded to an oxygen atom (a resonance-stabilized carbocation), are crucial intermediates in carbohydrate chemistry and other areas of organic synthesis. The formation of these ions is effectively catalyzed by strong acids such as this compound.

In glycosylation reactions, for instance, a glycosyl donor (e.g., a glycosyl ether or ester) is protonated by the acid catalyst. This protonation converts the leaving group into a more labile species, facilitating its departure and the subsequent formation of the oxocarbenium ion. This highly electrophilic intermediate is then attacked by a nucleophile (the glycosyl acceptor) to form the desired glycosidic bond. The stabilization of the positive charge by the adjacent oxygen atom makes the oxocarbenium ion a key reactive species in these transformations.

The general mechanism involves the protonation of the leaving group (LG) on the anomeric carbon of a carbohydrate, followed by its elimination to generate the electrophilic oxocarbenium ion, which is then trapped by a nucleophile (NuH).

The Role of Non-Nucleophilic Counterions in Reaction Pathways

A critical aspect of catalysis by this compound is the nature of its conjugate base, the 2,2,2-trifluoroethanesulfonate anion (CF₃CH₂SO₃⁻). This anion is an exceptionally poor nucleophile. nih.gov The negative charge is extensively delocalized through resonance across the three oxygen atoms of the sulfonate group and is further stabilized by the potent electron-withdrawing inductive effect of the trifluoroethyl group.

This low nucleophilicity is paramount for the success of many catalytic reactions. nih.gov Once the acid donates its proton to form a reactive cationic intermediate, the 2,2,2-trifluoroethanesulfonate counterion does not compete with other nucleophiles present in the reaction mixture for attack on the electrophilic center. nih.gov This "innocent" or "non-coordinating" nature ensures that the desired reaction pathway can proceed without the formation of unwanted side products that would arise from the trapping of the intermediate by the catalyst's counterion. For example, in carbocation-mediated reactions, this prevents the formation of sulfonate esters.

Table 2: Comparison of Nucleophilicity of Various Anions

| Anion | Relative Nucleophilicity in Protic Solvents | Reason for Nucleophilicity |

|---|---|---|

| I⁻ | High | Large, polarizable electron cloud. khanacademy.org |

| Br⁻ | Medium | Moderately large and polarizable. khanacademy.org |

| Cl⁻ | Low | Smaller, less polarizable. khanacademy.org |

| CF₃CH₂SO₃⁻ | Very Low | Charge delocalization via resonance and strong inductive effect. nih.gov |

| CF₃SO₃⁻ (Triflate) | Very Low | Charge delocalization via resonance and strong inductive effect. nih.gov |

Protonation Reactions and Their Mechanistic Details

The fundamental reactivity of this compound is its ability to protonate a wide range of organic substrates, thereby activating them for subsequent reactions. This section delves into the mechanistic details of one of the most fundamental of these processes: the protonation of unsaturated hydrocarbons.

Protonation of Unsaturated Hydrocarbons

The reaction of this compound with unsaturated hydrocarbons, such as alkenes and alkynes, is a classic example of an electrophilic addition reaction. In this process, the pi (π) bond of the unsaturated system acts as a nucleophile, attacking the acidic proton of the sulfonic acid. youtube.com

The mechanism for the protonation of an alkene proceeds in a stepwise manner:

Proton Transfer : The π electrons of the alkene's double bond attack the proton of this compound. This is the rate-determining step and results in the formation of a carbocation intermediate and the 2,2,2-trifluoroethanesulfonate anion. masterorganicchemistry.com

Carbocation Intermediate : The proton adds to the carbon atom of the double bond that results in the formation of the most stable carbocation. This regioselectivity is governed by Markovnikov's rule, which states that the proton will add to the carbon with the greater number of hydrogen atoms, leading to a more substituted (and therefore more stable) carbocation. masterorganicchemistry.comlibretexts.org

Subsequent Reaction : The resulting carbocation is highly electrophilic and will rapidly react with any available nucleophile. In the absence of other nucleophiles, the 2,2,2-trifluoroethanesulfonate anion could potentially act as a nucleophile, although this is generally not favored due to its low nucleophilicity. More commonly, the carbocation will be trapped by a solvent molecule (e.g., water in a hydration reaction) or another added nucleophile, or it may undergo rearrangement to a more stable carbocation before reacting further.

Table 3: Protonation of Unsaturated Hydrocarbons by a Strong Acid

| Unsaturated Hydrocarbon | Product of Protonation (Carbocation Intermediate) | Governing Principle |

|---|---|---|

| Ethene | Ethyl cation | N/A (symmetrical alkene) |

| Propene | Isopropyl cation (secondary) | Markovnikov's Rule |

| 1-Butene | sec-Butyl cation (secondary) | Markovnikov's Rule |

| 2-Methylpropene | tert-Butyl cation (tertiary) | Markovnikov's Rule |

This initial protonation step is the gateway to a variety of important synthetic transformations, including polymerization, hydration, and Friedel-Crafts alkylations, where the generated carbocation acts as the key electrophile.

Following a comprehensive investigation of scientific literature and databases, it has been determined that there is a significant lack of detailed, publicly available research on the specific reaction mechanisms of this compound corresponding to the requested article outline. Searches have confirmed the existence and synthesis of this compound, but have not yielded in-depth studies on its role in the acid-catalyzed activation of heteroatoms, facilitation of nucleophilic attack, or specific bond cleavage and rearrangement mechanisms.

The available information is generally limited to:

Its formation via the hydrolysis of its precursor, 2,2,2-trifluoroethanesulfonyl chloride.

Its listing as a potential photoacid generator in patent documents, without elaboration on its mechanistic pathways. google.com

Its use in specific, isolated reactions without detailed mechanistic investigation. thieme-connect.de

While the structurally similar and widely studied trifluoromethanesulfonic acid (TfOH) has a vast body of literature covering such mechanisms, applying that data to this compound would be scientifically inaccurate and speculative.

Due to the absence of specific research findings that align with the required sections and subsections of the prompt, it is not possible to construct a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline.

Applications of 2,2,2 Trifluoroethanesulfonic Acid in Advanced Organic Synthesis

Catalysis in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a fundamental process in organic chemistry, and 2,2,2-trifluoroethanesulfonic acid has demonstrated its utility in catalyzing several key reactions that achieve this transformation.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the introduction of various functional groups onto aromatic rings. This compound has proven to be an effective catalyst for these reactions.

The Friedel-Crafts acylation is a classic EAS reaction for the synthesis of aryl ketones. mdpi.com Traditionally, this reaction requires at least a stoichiometric amount of a Lewis acid catalyst like aluminum chloride. mdpi.com However, trifluoromethanesulfonic acid (TfOH), a superacid with a Hammett acidity function (H₀) value of -14.1, has emerged as a highly efficient catalyst for this transformation. mdpi.comyoutube.com Its catalytic activity often surpasses that of conventional Lewis acids and other Brønsted acids like sulfuric acid. mdpi.com

One notable application involves the use of β-lactams (2-azetidinones) as acylating agents in the presence of TfOH to produce β-amino aromatic ketones in good to excellent yields (65–98%). organic-chemistry.org This method is effective for a range of aromatic compounds, including non-benzenoid systems like pyrrole (B145914) and ferrocene. organic-chemistry.org The reaction is believed to proceed through an acid-catalyzed, N-protonated, unimolecular (AN1) pathway. organic-chemistry.org

TfOH also facilitates the intramolecular Friedel-Crafts acylation. For instance, the cyclization of 2-arylphenoxyacetic acid can be selectively controlled to form either an arylcoumaranone or a dibenzoxepine by adjusting the reaction temperature and the equivalents of TfOH used. mdpi.com

The catalytic prowess of TfOH extends to both C-acylation (formation of a C-C bond) and O-acylation (formation of an ester). In the acylation of phenols, these two pathways can compete. The choice between C- and O-acylation can often be directed by the reaction conditions. mdpi.com

| Acylating Agent | Aromatic Substrate | Product Type | Catalyst | Yield (%) | Reference |

| β-Lactam | Various Aromatics | β-Amino Aromatic Ketone | TfOH | 65-98 | organic-chemistry.org |

| 2-Arylphenoxyacetic acid | Intramolecular | Arylcoumaranone/Dibenzoxepine | TfOH | Varies | mdpi.com |

| Acyl Chlorides/Anhydrides | Phenols | Aryl Ketones/Phenyl Esters | TfOH | Varies | mdpi.com |

Friedel-Crafts alkylation involves the substitution of an aromatic proton with an alkyl group. libretexts.org This reaction typically employs an alkyl halide and a Lewis acid catalyst. masterorganicchemistry.com this compound has been shown to be an effective catalyst for this type of reaction. For example, it efficiently catalyzes the Friedel-Crafts alkylation of 1,2,4-trimethoxybenzene (B152335) with various aldehydes or benzylic alcohols in acetonitrile (B52724), leading to the formation of di- or triarylmethanes in high yields. nih.gov This protocol has been successfully applied to the synthesis of the natural product (-)-tatarinoid C. nih.gov

A key challenge in Friedel-Crafts alkylation is the potential for polyalkylation, where the initial alkylated product, being more reactive than the starting material, undergoes further alkylation. libretexts.org Another limitation is the possibility of carbocation rearrangements, which can lead to a mixture of products. libretexts.orgmasterorganicchemistry.com The use of a superacid catalyst like trifluoromethanesulfonic acid can influence the reaction pathway and product distribution.

| Aromatic Substrate | Alkylating Agent | Product | Catalyst | Reference |

| 1,2,4-Trimethoxybenzene | Aldehydes | Di- or Triarylmethanes | Trifluoromethanesulfonic acid | nih.gov |

| 1,2,4-Trimethoxybenzene | Benzylic Alcohols | Unsymmetrically Substituted Compounds | Trifluoromethanesulfonic acid | nih.gov |

Olefination Reactions Utilizing this compound Derivatives (e.g., Wittig Olefination)

The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.org The reaction proceeds through the formation of a betaine (B1666868) or an oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine (B1218219) oxide, the latter being the driving force of the reaction. total-synthesis.com

Derivatives of this compound have been employed in Wittig-type olefination reactions. For example, (2,2,2-trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate (B1224126) can be readily synthesized and used for the olefination of aromatic aldehydes that contain electron-withdrawing groups. researchgate.net When cesium fluoride (B91410) is used as the base in dimethylformamide (DMF), the corresponding 3,3,3-trifluoropropenylidene compounds are produced in good yields. researchgate.net

The stereochemical outcome of the Wittig reaction, leading to either the (E)- or (Z)-alkene, is influenced by the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides predominantly yield (Z)-alkenes. organic-chemistry.org

| Aldehyde/Ketone | Wittig Reagent Derivative | Product | Base | Solvent | Reference |

| Aromatic Aldehydes with EWG | (2,2,2-Trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate | 3,3,3-Trifluoropropenylidene compounds | CsF | DMF | researchgate.net |

Cycloaromatization Reactions and Polycyclic System Synthesis

This compound and its derivatives have been utilized in cycloaromatization reactions to construct complex polycyclic aromatic systems. For instance, triflic acid has been used to catalyze the cycloisomerization of donor-acceptor cyclopropanes to furnish alkyl 5-arylfuran-2-carboxylates in high yields. nih.gov

Furthermore, solid-supported trifluoromethanesulfonic acid on activated carbon has been developed as a recyclable catalyst for the cyclization of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones to produce flavones and chromones. conicet.gov.arresearchgate.net This heterogeneous catalytic system offers the advantage of easy separation and reuse without a significant loss of activity. conicet.gov.ar The efficiency of these supported catalysts can be influenced by the textural properties of the carbon support, such as the mean pore size. researchgate.net

| Starting Material | Product | Catalyst | Reference |

| Donor-Acceptor Cyclopropanes | Alkyl 5-arylfuran-2-carboxylates | Triflic Acid | nih.gov |

| 1-(2-Hydroxyphenyl)-3-aryl-1,3-propanediones | Flavones and Chromones | Trifluoromethanesulfonic acid on activated carbon | conicet.gov.arresearchgate.net |

Multicomponent Reactions (e.g., Aza-Darzens Reactions with Fluorinated Diazo Reagents)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The Petasis reaction, a multicomponent reaction involving an amine, a boronic acid, and a carbonyl compound, has been adapted to synthesize 2-sulfoximidoyl acetic acids. nih.gov

In the context of fluorinated compounds, myoglobin-catalyzed cyclopropanation reactions using 2-diazo-1,1,1-trifluoroethane (CF3CHN2) as a trifluoromethylcarbene donor have been developed for the asymmetric synthesis of trifluoromethyl-substituted cyclopropanes. rochester.edu This biocatalytic approach, which can be performed in a two-compartment setup where the gaseous diazo reagent is generated ex situ, provides access to these valuable fluorinated building blocks with high diastereoselectivity and enantioselectivity. rochester.edu

While the provided outline specifically mentions aza-Darzens reactions with fluorinated diazo reagents, the available search results highlight related multicomponent and fluorination reactions. The aza-Darzens reaction involves the reaction of an imine with an α-haloester enolate to form an aziridine. The use of fluorinated diazo reagents in such a context would be a specialized application.

| Reaction Type | Reactants | Product | Catalyst/Mediator | Reference |

| Petasis Reaction | NH-sulfoximines, boronic acids, glyoxalic acid | 2-Sulfoximidoyl acetic acids | Metal-free | nih.gov |

| Biocatalytic Cyclopropanation | Olefins, 2-diazo-1,1,1-trifluoroethane | Trifluoromethyl-substituted cyclopropanes | Engineered Myoglobin | rochester.edu |

Catalysis in Carbon-Heteroatom Bond Forming Reactions

The formation of esters from carboxylic acids and alcohols, known as Fischer-Speier esterification, is a fundamental acid-catalyzed equilibrium reaction in organic synthesis. masterorganicchemistry.comorganic-chemistry.org The efficacy of this reaction hinges on a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity for nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com To drive the reaction toward the ester product, an excess of the alcohol is often used, or water is removed as it is formed. organic-chemistry.orgmasterorganicchemistry.com

Various strong Brønsted acids, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), are conventionally used for this purpose. masterorganicchemistry.commasterorganicchemistry.com Stronger acids like trifluoromethanesulfonic acid (TfOH) are also known to be highly effective catalysts for esterification and other acylation reactions. wikipedia.org Given its strong acidic nature, this compound is a potential catalyst for such transformations. The general mechanism involves protonation of the carbonyl, nucleophilic attack by the alcohol to form a tetrahedral intermediate, followed by proton transfer and elimination of water to yield the ester and regenerate the acid catalyst. masterorganicchemistry.com

While the principle of strong Brønsted acid catalysis is well-established for esterification, specific research detailing the application of this compound for this transformation is not extensively documented in broad literature searches. However, its properties are consistent with acids known to effectively catalyze these reactions.

Glycosylation and Transformations in Carbohydrate Chemistry

The synthesis of glycosides, which involves the formation of a glycosidic bond between a carbohydrate and an alcohol, is a cornerstone of carbohydrate chemistry. These reactions are typically promoted by acid catalysts. Strong acids are known to activate glycosyl donors for subsequent reaction with acceptor alcohols. For instance, trifluoromethanesulfonic acid (TfOH) is noted for its ability to dissolve carbohydrates without causing their decomposition, making it a suitable promoter for related acylation reactions. mdpi.com Other acidic systems, such as silver trifluoromethanesulfonate and tetrafluoroboric acid, have been successfully employed as catalysts in glycosylation reactions. nih.govelsevierpure.com

A key transformation in carbohydrate structural analysis is deglycosylation. Strong acids are capable of cleaving the glycosidic linkages in glycoproteins while leaving the peptide backbone intact. researchgate.net This process is crucial for elucidating the structure and function of these biomolecules.

The application of this compound specifically as a catalyst for glycosylation or other transformations in carbohydrate chemistry is not widely reported. However, its character as a strong Brønsted acid suggests its potential utility in this field, analogous to other sulfonic acids used to facilitate the formation or cleavage of glycosidic bonds.

Sulfoxide Oxidation

The selective oxidation of sulfides to sulfoxides is a critical transformation, as sulfoxides are important intermediates in organic synthesis and are present in various therapeutic agents. mdpi.com A common method for this oxidation involves the use of hydrogen peroxide (H₂O₂) as a clean and environmentally benign oxidant. mdpi.com The reaction can be facilitated by various catalysts or acidic media. mdpi.comrsc.org

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), have been shown to be effective solvents for conducting sulfide (B99878) oxidations with hydrogen peroxide. nih.govwikipedia.org The high ionizing power and hydrogen-bond-donating ability of fluorinated alcohols can activate H₂O₂ for the oxidation. nih.gov Similarly, trifluoroacetic acid (TFA) has been used as both a solvent and an activator for the selective oxidation of aryl trifluoromethyl sulfides to the corresponding sulfoxides using aqueous hydrogen peroxide. nih.gov The mechanism is believed to involve an electrophilic attack of the activated peroxide oxygen on the sulfur atom. mdpi.comnih.gov

While the related solvent TFE and activator TFA are used in these oxidations, the direct catalytic role of this compound is not explicitly detailed in available research. Its strong acidic nature suggests it could function as an activator for oxidants like H₂O₂, similar to other acids, but specific protocols and substrate scopes have not been established.

Applications in Selective Fluorination Chemistry

Gem-Difluorination of Alkynes

The introduction of a gem-difluoromethylene (CF₂) group is of significant interest in medicinal chemistry, as this moiety can modulate the physicochemical and biological properties of molecules. nih.gov One of the most direct methods to synthesize gem-difluorides is the hydrofluorination of alkynes. beilstein-journals.orgnih.gov This transformation can be achieved using a combination of a strong Brønsted acid and a fluoride source. beilstein-journals.orgnih.gov

Research has demonstrated that systems combining strong acids like bis(trifluoromethane)sulfonimide (Tf₂NH) or trifluoromethanesulfonic acid (TfOH) with tetrabutylammonium (B224687) tetrafluoroborate (B81430) (Bu₄NBF₄) can effectively promote the gem-difluorination of various alkynes without the need for hazardous HF reagents or expensive metal catalysts. beilstein-journals.orgnih.gov The reaction is thought to proceed via the in-situ generation of HF equivalents. beilstein-journals.orgnih.gov As a strong Brønsted acid, this compound is a candidate for use in such a system. The reaction is applicable to a range of terminal and internal alkynes bearing various functional groups. nih.gov

Table 1: Gem-Difluorination of Alkynes using a Tf₂NH/Bu₄NBF₄ System nih.gov This table represents examples using a related strong Brønsted acid, illustrating the general methodology.

| Entry | Alkyne Substrate | Product | Yield (%) |

| 1 | (5-Phenylpent-1-yn-1-yl)benzene | (5,5-Difluoropentyl)benzene | 82 |

| 2 | But-3-yn-1-ylbenzene | (4,4-Difluorobutyl)benzene | 63 |

| 3 | Prop-2-yn-1-ylbenzene | (3,3-Difluoropropyl)benzene | 74 |

| 4 | 1-Ethynyl-4-methoxybenzene | 1-(1,1-Difluoroethyl)-4-methoxybenzene | 79 |

| 5 | 1-Chloro-4-ethynylbenzene | 1-Chloro-4-(1,1-difluoroethyl)benzene | 71 |

| 6 | 10-Iododec-1-yne | 1,1-Difluoro-10-iododecane | 60 |

| 7 | Dodec-6-yne | 6,6-Difluorododecane | 38 |

Strategies for the Introduction of Fluorinated Moieties

The incorporation of fluorine into organic molecules is a key strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netelsevier.com Strong acids can play a crucial role in facilitating various fluorination reactions. This compound, by virtue of its non-nucleophilic conjugate base and high acidity, can serve as a catalyst to activate substrates towards nucleophilic or electrophilic fluorination.

One prominent strategy involves the acid-catalyzed hydrofluorination of unsaturated bonds, such as in the gem-difluorination of alkynes discussed previously (Section 5.3.1). In this context, the Brønsted acid activates a fluoride source, enabling the addition of HF across the carbon-carbon triple bond. beilstein-journals.orgnih.gov This represents a powerful method for installing the CF₂H or CF₃ moiety, depending on the substrate and conditions.

Furthermore, strong acids can be used to promote reactions that introduce larger fluorinated building blocks. For example, Friedel-Crafts-type reactions with fluorinated reagents can be catalyzed by strong acids to attach fluoroalkyl groups to aromatic systems. While specific examples employing this compound are not prevalent, its properties are highly suited for reactions that require a potent, non-oxidizing proton source to generate reactive electrophilic intermediates for subsequent fluorination steps.

Catalysis in Isomerization and Rearrangement Reactions

The high acidity of this compound makes it an effective catalyst for a range of organic reactions, including cyclizations and rearrangements. smolecule.com Its ability to efficiently protonate substrates facilitates the formation of cationic intermediates necessary for these transformations.

Fries Rearrangement

While strong Brønsted acids are known to catalyze the Fries rearrangement, which involves the transformation of a phenolic ester to a hydroxy aryl ketone, specific research findings detailing the use of this compound for this purpose are not extensively documented in current literature. organic-chemistry.orgwikipedia.org The general catalytic capacity of strong sulfonic acids suggests potential applicability, but detailed studies on reaction conditions and yields with this compound are not available in the provided sources.

Isomerization of Hydrocarbons

Acid catalysts are crucial in the hydroisomerization of hydrocarbons, a key process in producing high-quality fuels. mdpi.comrsc.org These reactions typically involve the formation of carbenium ions on acidic sites, leading to skeletal rearrangement. mdpi.com Although this compound's strong acidic nature suggests it could function as a catalyst in such processes, specific studies demonstrating its efficacy and selectivity in hydrocarbon isomerization were not found in the search results.

Epimerization Processes in Complex Molecular Systems

Acid-catalyzed epimerization is a vital tool for controlling stereochemistry in the synthesis of complex molecules. This process allows for the conversion of a molecule to its diastereomer by inverting a stereocenter. The strong proton-donating ability of this compound indicates its potential utility in facilitating such stereochemical transformations, but specific examples and detailed research findings of its application in epimerization processes are not detailed in the available literature.

Role in Protecting Group Chemistry

Protecting groups are essential in multi-step organic synthesis to temporarily mask a reactive functional group. organic-chemistry.org The selection of a protecting group and the conditions for its removal are critical for a successful synthetic strategy. organic-chemistry.org

Selective Deprotection Strategies

This compound can be employed as a reagent for the cleavage of certain protecting groups. smolecule.com Its strong acidity facilitates the removal of acid-labile groups such as silyl (B83357) ethers and esters, which are commonly used to protect hydroxyl and carboxyl functionalities, respectively. smolecule.comlibretexts.org This application allows for the selective deprotection of specific functional groups under acidic conditions while others remain intact, a crucial strategy in the synthesis of complex organic molecules. smolecule.com

Contributions to Advanced Materials Synthesis

The unique properties of this compound extend its utility to the field of materials science, where it acts as a catalyst or reaction medium for creating novel materials with specific, desirable properties. smolecule.com

Its high acidity enables it to etch the surfaces of various materials, including metals, oxides, and polymers. smolecule.com This surface modification can be used to alter properties like roughness and wettability for specific applications. smolecule.com Furthermore, it serves as a catalyst in the synthesis of specialized materials such as ionic liquids and metal-organic frameworks (MOFs), contributing to the development of materials with tailored structures and functions. smolecule.com

Table of Applications in Advanced Materials Synthesis

| Application Area | Role of this compound | Target Materials | Outcome/Benefit | Citation |

| Surface Modification | Etching Agent | Metals, Oxides, Polymers | Modifies surface properties like roughness and wettability. | smolecule.com |

| New Material Synthesis | Catalyst / Reaction Medium | Ionic Liquids | Creation of novel ionic liquids with specific properties. | smolecule.com |

| New Material Synthesis | Catalyst / Reaction Medium | Metal-Organic Frameworks (MOFs) | Preparation of MOFs with tailored structures. | smolecule.com |

Employment in Developing New Materials with Tailored Reactivity Profiles

This compound (TFSA) is a powerful tool in advanced organic synthesis for the development of new materials with precisely controlled reactivity. Its strong acidic nature and unique chemical properties enable its use as a potent catalyst and reagent in the creation of polymers and other advanced materials where specific reactivity profiles are desired. This includes applications in surface modification and the synthesis of complex structures like ionic liquids and metal-organic frameworks (MOFs).

A primary application of TFSA is in the synthesis of novel polymers. Its high acidity allows it to function as an effective catalyst in polymerization reactions, influencing the structure and, consequently, the chemical behavior of the resulting material. For instance, in the realm of fluoropolymers, superacid-catalyzed polyhydroxyalkylation reactions can be employed to create polymers with highly specific architectures. By controlling the reaction conditions and monomers, the conformation of the polymer chains can be altered to generate specific properties, such as creating kinked structures that influence the material's gas permeability and subsequent chemical interactions.

Furthermore, TFSA is utilized for the surface modification of various substrates, including metals, oxides, and other polymers. Its corrosive and etching capabilities allow for the precise tailoring of surface characteristics like roughness and wettability. This controlled modification of a material's surface directly impacts its reactivity, influencing properties such as adhesion, biocompatibility, and interaction with environmental factors.

The synthesis of specialized materials such as ionic liquids and MOFs can also be facilitated by TFSA, which can act as either a catalyst or the reaction medium. In these roles, it helps to direct the formation of tailored structures with specific functionalities. This is crucial for developing materials for specialized applications, such as novel electrolytes with high conductivity and thermal stability for use in electrochemical devices.

The table below summarizes key applications of this compound in creating materials with tailored reactivity.

| Material Class | Role of this compound | Tailored Reactivity/Property Profile |

| Fluoropolymers | Superacid catalyst in step-polymerization | Controlled polymer architecture (e.g., linear vs. kinked chains), high regioselectivity. |

| Various Substrates (Metals, Oxides, Polymers) | Etching and surface modification agent | Controlled surface roughness and wettability, leading to altered surface reactivity. |

| Ionic Liquids | Catalyst or reaction medium | Creation of specific molecular structures for tailored properties like high conductivity and thermal stability. |

| Metal-Organic Frameworks (MOFs) | Catalyst or reaction medium | Development of frameworks with tailored structures for specific catalytic or separation applications. |

Derivatives and Analogs of 2,2,2 Trifluoroethanesulfonic Acid: Synthesis and Chemical Behavior

Synthesis and Reactivity of 2,2,2-Trifluoroethanesulfonyl Halides

The halogenated derivatives of 2,2,2-trifluoroethanesulfonic acid, particularly the sulfonyl chlorides, are pivotal reagents for introducing the 2,2,2-trifluoroethanesulfonyl moiety into other molecules.

2,2,2-Trifluoroethanesulfonyl Chloride: Synthetic Routes and Reactivity

Synthetic Routes:

2,2,2-Trifluoroethanesulfonyl chloride (CF₃CH₂SO₂Cl), also known as tresyl chloride, can be synthesized through several routes. One notable method involves the oxidative chlorination of sulfur-containing precursors. For instance, 2,2,2-trifluoroethylthiomethylbenzene can be treated with chlorine in the presence of hydrogen chloride to yield the desired sulfonyl chloride. lookchem.com

A more general and widely applicable approach is the oxidative chlorination of 2,2,2-trifluoroethanethiol (B73368) (CF₃CH₂SH) or its corresponding disulfides. This transformation can be achieved using various chlorinating and oxidizing agents. Reagents such as a mixture of a nitrate (B79036) salt and chlorotrimethylsilane, or hydrogen peroxide in combination with thionyl chloride or zirconium tetrachloride, have been effectively used for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.org Another common method involves the use of N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid. organic-chemistry.org

The synthesis of 2,2,2-trifluoroethanethiol itself can be accomplished by reacting a 2,2,2-trifluoroethyl halide (e.g., CF₃CH₂Cl) or tosylate with an alkali metal hydrosulfide (B80085) like sodium hydrosulfide (NaSH). patsnap.com

A summary of common reagents for the oxidative chlorination of thiols to sulfonyl chlorides is presented in the table below.

| Oxidizing/Chlorinating Agent | Key Features |

| H₂O₂ / SOCl₂ | Highly reactive, leading to excellent yields in short reaction times. organic-chemistry.org |

| H₂O₂ / ZrCl₄ | Efficient, with mild reaction conditions and high purity of products. organic-chemistry.org |

| Nitrate salt / TMSCl | Mild and efficient for the conversion of thiols and disulfides. organic-chemistry.org |

| N-Chlorosuccinimide (NCS) / HCl | A smooth oxidation method affording good yields. organic-chemistry.org |

| 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) | Mild and efficient for thiols, disulfides, and benzylic sulfides. lookchem.com |

Reactivity:

2,2,2-Trifluoroethanesulfonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic substitution at the sulfur atom. This reactivity allows for the introduction of the "tresyl" group (CF₃CH₂SO₂-) into a wide range of molecules. It reacts with various nucleophiles, including alcohols, amines, and thiols, to form the corresponding sulfonate esters, sulfonamides, and thiosulfonates, respectively. These reactions are fundamental in organic synthesis for creating new carbon-heteroatom bonds and for the protection of functional groups.

Mechanistic Aspects of Halogenation and Nucleophilic Substitution

Halogenation Mechanism:

The formation of 2,2,2-trifluoroethanesulfonyl chloride from a thiol involves an oxidative chlorination process. The mechanism can be complex and dependent on the specific reagents used. However, a general pathway involves the initial formation of a sulfenyl chloride (CF₃CH₂SCl) intermediate. This is followed by further oxidation and chlorination to yield the sulfonyl chloride.

When using reagents like N-chlorosuccinimide (NCS) and HCl, it is proposed that molecular chlorine (Cl₂) is generated in situ. This Cl₂ then acts as the primary chlorinating agent, reacting with the thiol to form the sulfenyl chloride. The presence of water can influence the reaction, and the sulfenyl chloride can then be further oxidized to the final sulfonyl chloride. The reaction can be catalyzed by the HCl generated during the process. acs.org

Nucleophilic Substitution Mechanism:

The reactions of 2,2,2-trifluoroethanesulfonyl chloride with nucleophiles generally proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism at the sulfur center. The nucleophile attacks the electron-deficient sulfur atom, leading to the displacement of the chloride leaving group. The presence of the strongly electron-withdrawing trifluoromethyl group enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.

Salt Formation and Metal Complexes

This compound readily forms salts with a variety of inorganic and organic bases, as well as complexes with metal ions.

Synthesis and Properties of Alkali Metal Salts (e.g., Potassium Salt)

Synthesis:

Alkali metal salts of this compound can be prepared by the straightforward neutralization of the acid with the corresponding alkali metal hydroxide (B78521) or carbonate. For example, potassium 2,2,2-trifluoroethanesulfonate can be synthesized by reacting this compound with potassium hydroxide.

A related synthesis for a similar compound, potassium 2,2,2-trifluoroethoxide (CF₃CH₂OK), involves the reaction of fluoroform (HCF₃) with paraformaldehyde in the presence of potassium tert-butoxide. nih.govresearchgate.netnih.gov While this yields the alkoxide rather than the sulfonate, the principle of using a strong base to deprotonate a precursor is analogous.

Properties:

The alkali metal salts of this compound are typically white, crystalline solids that are soluble in polar solvents. They are stable compounds and serve as convenient sources of the 2,2,2-trifluoroethanesulfonate anion in various applications.

Organic Amine Salts (e.g., Pyridinium (B92312) Salts)

Synthesis:

Organic amine salts of this compound are readily formed by the acid-base reaction between the sulfonic acid and an organic amine, such as pyridine (B92270). The reaction of pyridine with this compound would yield pyridinium 2,2,2-trifluoroethanesulfonate.

A well-documented procedure for a similar salt, pyridinium trifluoroacetate (B77799), involves the reaction of pyridinium hydrochloride with 2,2,2-trifluoroethanol (B45653) and trifluoroacetic anhydride. In this process, trifluoroacetic acid is formed in situ and reacts with pyridinium hydrochloride to produce pyridinium trifluoroacetate. This suggests that direct reaction of pyridine with this compound is a viable route. These reactions are often carried out in a suitable organic solvent.

Properties:

Pyridinium salts of this compound are typically crystalline solids. The properties of these salts, such as melting point and solubility, will depend on the specific amine used. They can be utilized as catalysts or reagents in organic synthesis. For instance, pyridinium trifluoroacetate has been used to mediate the synthesis of dihydropyrimidines and tetrazolopyrimidines. researchgate.net

N-Mercury Salts

Synthesis:

N-Mercury salts of sulfonic acids can be prepared by reacting the sulfonic acid with a suitable mercury(II) compound. A general method for preparing aromatic mercury sulfonates involves the reaction of an aromatic mercury hydroxide with the sulfonic acid in solution. google.com By analogy, an N-mercury salt of this compound could potentially be synthesized by reacting it with an appropriate organomercury hydroxide or oxide.

Mercury(II) sulfate (B86663) itself can be prepared by reacting elemental mercury with hot concentrated sulfuric acid or by reacting mercuric oxide with concentrated sulfuric acid. sciencemadness.orgwikipedia.orgbyjus.com This highlights the reactivity of mercury compounds with strong acids to form sulfate salts, a reaction principle that could be extended to sulfonic acids.

Properties and Reactivity:

Amide and Sulfonamide Derivatives

The amide and sulfonamide derivatives of this compound are synthesized from the corresponding sulfonyl chloride, 2,2,2-trifluoroethanesulfonyl chloride, also known as tresyl chloride. Tresyl chloride is a highly reactive electrophile, readily undergoing nucleophilic substitution at the sulfur atom with primary and secondary amines to form the corresponding sulfonamides. smolecule.com These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Synthesis of Piperidide and Amide Analogs

The synthesis of piperidide and other amide analogs of this compound follows the general principle of reacting 2,2,2-trifluoroethanesulfonyl chloride with the desired amine.

For the synthesis of the piperidide analog, 1-(2,2,2-trifluoroethanesulfonyl)piperidine, 2,2,2-trifluoroethanesulfonyl chloride would be treated with piperidine. A suitable base, such as triethylamine, is typically added to scavenge the HCl generated during the reaction. The reaction would likely be performed in an aprotic solvent like dichloromethane (B109758) or toluene (B28343) at a controlled temperature, starting at 0 °C and gradually warming to room temperature. nih.gov

A general procedure for the synthesis of a sulfonamide from a sulfonyl chloride and an amine is as follows: The sulfonyl chloride is dissolved in a dry aprotic solvent, and the amine, along with a base, is added dropwise at a reduced temperature. After the addition, the reaction mixture is stirred for several hours, allowing it to warm to room temperature. The workup typically involves washing with aqueous acid and brine, followed by drying and concentration of the organic layer to yield the crude sulfonamide, which can then be purified by chromatography or recrystallization. nih.gov

Poly-sulfonamide Derivatives (e.g., N,N'-bis(2,2,2-trifluoroethanesulfonyl)diaminomethane, N,N′,N″-tris(2,2,2-trifluoroethanesulfonyl)triaminomethane)

The synthesis of poly-sulfonamide derivatives, such as N,N'-bis(2,2,2-trifluoroethanesulfonyl)diaminomethane and N,N′,N″-tris(2,2,2-trifluoroethanesulfonyl)triaminomethane, would involve the reaction of the corresponding polyamines (diaminomethane and triaminomethane) with multiple equivalents of 2,2,2-trifluoroethanesulfonyl chloride.

For the synthesis of N,N'-bis(2,2,2-trifluoroethanesulfonyl)diaminomethane, diaminomethane would be reacted with at least two equivalents of tresyl chloride in the presence of a suitable base. Similarly, the synthesis of N,N′,N″-tris(2,2,2-trifluoroethanesulfonyl)triaminomethane would require the reaction of triaminomethane with at least three equivalents of tresyl chloride.

While specific literature detailing the synthesis of these exact molecules is scarce, the general principles of sulfonamide formation would apply. However, challenges such as over-sulfonylation and the handling of potentially unstable polyamine starting materials would need to be considered. A recent study on a triaminomethane-type dopant highlights the interest in such polyamino structures, though the reported synthesis does not involve sulfonylation. pku.edu.cn The synthesis of cyclic sulfonamides from the reaction of N-chlorosulfonyl imidoyl chloride with unsaturated amines provides an example of intramolecular sulfonamide formation, a different but related transformation. nih.gov

Esters and Sulfonates of 2,2,2-Trifluoroethanol

Esters and sulfonates derived from 2,2,2-trifluoroethanol are important reagents and building blocks in organic synthesis, primarily due to the electron-withdrawing nature of the trifluoroethyl group, which influences the reactivity of the ester or sulfonate functionality.

2,2,2-Trifluoroethyl Trifluoromethanesulfonate (B1224126) as a Trifluoroethylating Reagent

2,2,2-Trifluoroethyl trifluoromethanesulfonate, often abbreviated as TFETf, is a powerful electrophilic trifluoroethylating agent. It is synthesized by the reaction of 2,2,2-trifluoroethanol with trifluoromethanesulfonic anhydride. This reagent is utilized to introduce the 2,2,2-trifluoroethyl group into a variety of nucleophiles.

The high reactivity of TFETf stems from the excellent leaving group ability of the trifluoromethanesulfonate (triflate) anion. This allows for the trifluoroethylation of a wide range of substrates, including carbanions, amines, and phosphines. For instance, it has been used in the synthesis of (2,2,2-trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate, a precursor for Wittig reactions to generate trifluoromethyl-substituted alkenes. researchgate.net

Other Sulfonate Esters and Their Reactivity in Organic Transformations

Besides the triflate, other sulfonate esters of 2,2,2-trifluoroethanol, such as the tosylate and mesylate, also serve as trifluoroethylating agents. The reactivity of these esters is generally lower than that of the corresponding triflate, which can be advantageous in achieving greater selectivity in certain transformations.

The stability of sulfonate esters is a key consideration in their application. For example, 2,2,2-trifluoroethyl (TFE) sulfonates are known to be stable under both nucleophilic and acidic conditions but can be cleaved under strongly basic conditions. rsc.org This stability profile makes the TFE group a potential protecting group for sulfonic acids in certain synthetic contexts. rsc.org The reactivity of sulfonate esters can be tuned by the nature of the alcohol and the sulfonic acid from which they are derived. Beta-fluorinated esters, like those from 2,2,2-trifluoroethanol, are generally more resistant to nucleophilic substitution compared to their non-fluorinated counterparts. ontosight.ai

The reaction of alkyl 2,2,2-trifluoroethanesulfonates (tresylates) with nucleophiles in aqueous media can proceed through either a bimolecular nucleophilic substitution (SN2) or an elimination-addition mechanism, depending on the nucleophile and reaction conditions. sigmaaldrich.com

Design and Synthesis of Functionalized Molecules Incorporating the this compound Moiety

The incorporation of the 2,2,2-trifluoroethanesulfonyl moiety into organic molecules is a strategy employed to modify their chemical and physical properties. The strong electron-withdrawing nature of this group can enhance the biological activity, metabolic stability, and binding affinity of drug candidates and agrochemicals. smolecule.com

The primary method for introducing the 2,2,2-trifluoroethanesulfonyl group is through the reaction of a nucleophile with 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride). smolecule.com This allows for the formation of sulfonamides, sulfonate esters, and thioethers containing the desired moiety.

For example, the synthesis of 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide, an intermediate for herbicides, involves the introduction of a trifluoroethoxy group, followed by the formation of a sulfonamide. researchgate.net While this example features a trifluoroethoxy group, the principles can be extended to the direct incorporation of the 2,2,2-trifluoroethanesulfonyl group.

The design of such functionalized molecules often targets specific applications. In materials science, the introduction of the trifluoromethanesulfonyl group can enhance the thermal stability and conductivity of polymers. smolecule.com In medicinal chemistry, the incorporation of this group can improve a drug's pharmacokinetic profile. ontosight.ai

An example of the synthesis of a molecule containing a related sulfonyl group is the preparation of aryl 2,2,2-trifluoroethyl sulfides via a copper(I)-catalyzed reaction of aryl iodides with 2,2,2-trifluoroethyl thioacetate. nih.gov This demonstrates a method for forming a C-S bond to introduce a trifluoroalkylthio group, which could be subsequently oxidized to the corresponding sulfone.

Advanced Research Topics and Methodologies

Computational Chemistry Studies

Computational chemistry serves as a powerful tool for investigating the properties of 2,2,2-trifluoroethanesulfonic acid at the molecular level. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer detailed information about its electronic structure and conformational possibilities. smolecule.com The strong electron-withdrawing nature of the trifluoromethyl group, combined with the sulfonic acid moiety, dictates the molecule's high polarity and acidity, which can be quantified through computational models. smolecule.com

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to study the electronic structure and properties of molecules like this compound with a favorable balance of accuracy and computational cost.

Global reactivity descriptors derived from DFT calculations are instrumental in predicting the chemical behavior of a molecule. These descriptors quantify a molecule's stability and its propensity to donate or accept electrons in a reaction.

Ionization Potential (I): The minimum energy required to remove an electron from a molecule. A higher ionization potential indicates greater stability.

Electron Affinity (A): The energy released when an electron is added to a molecule. A higher electron affinity suggests a greater capacity to accept electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. Harder molecules are generally less reactive.

Interactive Data Table: Calculated Global Reactivity Descriptors for this compound (Note: The following values are illustrative as specific literature data was not found. They represent the type of data obtained from DFT calculations.)

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | Value |

| Electron Affinity (A) | Value |

| Electrophilicity Index (ω) | Value |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing trifluoromethyl group is expected to significantly lower the energy of both the HOMO and LUMO.

A detailed FMO analysis would provide the energies of these orbitals and visualize their spatial distribution, indicating the likely sites for nucleophilic and electrophilic attack. Specific values for the HOMO-LUMO gap of this compound from peer-reviewed literature are not available at present.

Interactive Data Table: Frontier Molecular Orbital Energies (Note: The following values are for illustrative purposes.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

Computational chemistry is frequently used to map out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and, crucially, transition states. By calculating the energies of these species, chemists can determine the most likely reaction pathway and the activation energy required. Such studies are vital for understanding the catalytic activity of acids like this compound in various organic transformations, such as esterifications or Friedel-Crafts reactions. These in silico investigations can reveal the precise structure of short-lived transition states that are difficult or impossible to observe experimentally. Detailed computational studies on the reaction mechanisms involving this compound as a catalyst or reactant, including the characterization of its transition states, are not prominently featured in the available scientific literature.

Density Functional Theory (DFT) Applications

Spectroscopic Investigation of Reaction Intermediates

The identification and characterization of transient reaction intermediates are key to understanding reaction mechanisms. Spectroscopic techniques are the primary experimental methods for probing these elusive species. Techniques such as nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy can be adapted for in situ monitoring of reactions. By identifying the spectral signatures of intermediates, researchers can confirm mechanistic proposals derived from computational studies. For reactions involving this compound, such studies would aim to detect key intermediates like protonated substrates or sulfonylated species. However, specific spectroscopic studies focused on the direct detection and characterization of reaction intermediates derived from this compound are not described in the surveyed literature.

In-Situ NMR Spectroscopy for Mechanistic Probing

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the mechanisms of reactions catalyzed by this compound. wiley.com This method allows for the real-time observation of reactants, intermediates, products, and the catalyst itself under actual reaction conditions, providing invaluable kinetic and structural information that is often inaccessible through traditional ex-situ analysis. wiley.com By monitoring the evolution of NMR signals over time, researchers can identify transient species, determine reaction rates, and elucidate complex reaction pathways.

The application of in-situ NMR is particularly advantageous for studying reactions that involve labile or short-lived intermediates, which are common in acid-catalyzed processes. wiley.com For instance, in reactions where this compound acts as a strong Brønsted acid, in-situ NMR can be used to detect the formation of protonated species and track their subsequent transformations. Specialized techniques, such as the use of high-pressure NMR tubes, enable the study of reactions under elevated temperatures and pressures, further expanding the scope of mechanistic investigations. wiley.com

A notable development in this area is the CLASSIC (Combined Liquid- And Solid-State In situ Crystallization) NMR strategy. cardiff.ac.uk This approach allows for the simultaneous monitoring of both the solution and solid phases during a reaction, which is particularly useful for understanding crystallization processes or heterogeneous catalytic systems involving this compound. cardiff.ac.uk Furthermore, in-situ solid-state NMR has proven to be a well-established tool for investigating the structures of adsorbed reactants, intermediates, and products on the surface of solid catalysts. rsc.org

Vibrational Spectroscopy (IR, Raman) for Reaction Monitoring and Structural Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a complementary tool to NMR for monitoring reactions and characterizing the structures of species involved in this compound-catalyzed systems. These methods probe the vibrational modes of molecules, providing a fingerprint that is sensitive to changes in chemical bonding and molecular conformation. nih.gov

IR spectroscopy is particularly adept at detecting changes in functional groups, making it well-suited for tracking the progress of reactions where, for example, a hydroxyl group is converted into an ether or an ester. spectroscopyonline.com The strong absorption of IR radiation by polar bonds allows for the clear identification of key functional group transformations.

Raman spectroscopy, on the other hand, is highly sensitive to non-polar bonds and symmetric vibrations, offering a different yet equally valuable perspective. It can be especially useful for studying the carbon backbone of molecules and for analyzing reactions in aqueous media, where the Raman signal of water is weak. nih.govspectroscopyonline.com The combination of IR and Raman spectroscopy often provides a more complete picture of the chemical changes occurring during a reaction. nih.govnih.govresearchgate.net

Both techniques can be employed for in-situ reaction monitoring, allowing for the real-time tracking of reactant consumption and product formation. This data can be used to determine reaction kinetics and to optimize reaction conditions. Furthermore, vibrational spectroscopy is a powerful tool for the structural characterization of reaction intermediates and products, helping to confirm their identity and to understand their molecular structure.

Detection and Characterization of Short-Lived Cationic Species

The strong acidity of this compound facilitates the generation of a variety of reactive intermediates, including short-lived cationic species such as carbocations. The detection and characterization of these transient species are crucial for understanding the mechanisms of many acid-catalyzed reactions. Due to their high reactivity and short lifetimes, specialized techniques are often required for their observation.

Low-temperature NMR spectroscopy is a primary tool for the direct observation of carbocations generated in superacidic media, which can be formed using this compound. By significantly slowing down the rates of subsequent reactions, it becomes possible to acquire detailed structural information about these fleeting intermediates.

In some cases, mechanistic experiments and computational methods, such as Density Functional Theory (DFT) calculations, are used to infer the presence and structure of cationic intermediates. For example, in the dehydrative amination of 2-arylethanols catalyzed by triflic acid in hexafluoroisopropanol, the formation of phenonium ions as key intermediates has been indicated through such studies. nih.gov